molecular formula C22H27N3O3 B11815565 tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11815565
M. Wt: 381.5 g/mol
InChI Key: UUQGTDPIIOIYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with the CAS Registry Number 1352517-52-2 . It has a molecular formula of C 22 H 27 N 3 O 3 and a molecular weight of 381.47-381.5 g/mol . The compound is supplied for research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Research and Application Context This molecule features a piperidine ring, a common scaffold in medicinal chemistry, which is benzoylated at the nitrogen atom and linked to a tert-butyloxycarbonyl (Boc)-protected aminopyridine . The Boc protecting group is a standard tool in organic synthesis, particularly in the pharmaceutical industry, for the temporary protection of amine functionalities during multi-step synthetic sequences . While specific biological targets or mechanisms of action for this exact compound are not detailed in the available literature, its structure suggests potential utility as a synthetic intermediate or building block in the development of more complex molecules, such as active pharmaceutical ingredients (APIs). Researchers might employ this compound in the exploration of new therapeutic agents or as a precursor in methodological studies in synthetic chemistry. Please consult the product's safety data sheet and other relevant scientific literature for comprehensive handling and storage information prior to use.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-benzoylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C22H27N3O3/c1-22(2,3)28-21(27)24-19-13-12-17(15-23-19)18-11-7-8-14-25(18)20(26)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3,(H,23,24,27)

InChI Key

UUQGTDPIIOIYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzoylpiperidine Intermediate

The benzoyl group is introduced via acylation of piperidine using benzoyl chloride.

Procedure :

  • Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen.

  • Benzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (1.2 eq) to neutralize HCl.

  • Reaction stirred at room temperature for 6–8 hours.

  • Work-up: Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

Yield : ~85–90%.

Coupling to Pyridin-2-yl Moiety

The pyridine-piperidine linkage is achieved via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

NAS Method :

  • 5-Bromopyridin-2-amine (1.0 eq) reacts with 1-benzoylpiperidine (1.2 eq) in DMF at 120°C for 24 hours using Cs₂CO₃ (2.0 eq) as a base.
    Yield : ~60–70%.

Buchwald-Hartwig Amination :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and KOtBu (2.0 eq) in toluene at 100°C for 12 hours.
    Yield : ~75–80%.

Boc Protection of the Amine

The free amine on the pyridine ring is protected using Boc anhydride.

Procedure :

  • 5-(1-Benzoylpiperidin-2-yl)pyridin-2-amine (1.0 eq) is dissolved in THF.

  • Boc anhydride (1.5 eq) and DMAP (0.1 eq) are added.

  • Stir at room temperature for 12 hours.

  • Work-up: Extract with ethyl acetate, wash with HCl (1M), dry, and concentrate.

Yield : 85–90%.

Comparative Analysis of Methodologies

StepMethodConditionsYieldPurity (HPLC)
BenzoylationAcylation with BzClDCM, 0°C → RT, 6–8h85–90%>95%
Pyridine-PiperidineNAS (Cs₂CO₃)DMF, 120°C, 24h60–70%90–92%
Pyridine-PiperidineBuchwald-HartwigToluene, 100°C, 12h75–80%94–96%
Boc ProtectionBoc₂O, DMAPTHF, RT, 12h85–90%>99%

Key Observations :

  • Buchwald-Hartwig offers higher yields and purity than NAS but requires costly palladium catalysts.

  • Boc Protection achieves near-quantitative yields with minimal byproducts when DMAP is used as a catalyst.

Critical Process Parameters

Temperature Control

Exothermic reactions (e.g., benzoylation) require cooling to 0°C to prevent decomposition. Conversely, coupling reactions benefit from elevated temperatures (100–120°C) to drive completion.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance NAS reactivity but may complicate purification.

  • Toluene : Ideal for Pd-catalyzed reactions due to high boiling point and inertness.

Stoichiometry and Additives

  • Triethylamine : Neutralizes HCl in acylation steps; excess amounts risk emulsion formation.

  • Cs₂CO₃ : Provides strong basicity for NAS but may degrade sensitive substrates.

Industrial-Scale Considerations

Adapting lab-scale methods to production requires addressing:

  • Viscosity Management : High-concentration reactions may solidify; patent WO2019158550A1 recommends using neutral reagent forms to mitigate viscosity.

  • Catalyst Recycling : Pd recovery systems reduce costs in Buchwald-Hartwig reactions.

  • Work-up Efficiency : Liquid-liquid extraction vs. crystallization for higher throughput.

Chemical Reactions Analysis

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Research into the biological activity of tert-butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate has indicated several promising pharmacological properties:

  • Anticancer Activity :
    • Compounds containing piperidine and pyridine rings, like this one, have shown significant anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including those resistant to standard chemotherapeutics .
    • For instance, studies have demonstrated that related piperidine derivatives exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may possess similar effects.
  • Immunomodulatory Effects :
    • The compound has been evaluated for its ability to modulate immune responses. Research indicates that it can enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway, a critical checkpoint in cancer immunotherapy .
    • In experimental models, it has been shown that this compound can restore immune function at low concentrations, indicating its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 to assess immune function restoration. Results indicated significant improvement in immune responses at specific concentrations .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. It exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
BenzoylpiperidinePiperidine ring with benzoyl groupPotential analgesic effects
Pyridine-N-carbamatePyridine ring with carbamate groupKnown for anti-inflammatory properties
Tert-butyl carbamateSimple carbamate structureWidely used as an intermediate in synthesis
N-Boc-protected anilinesAniline derivatives protected by BocImportant in drug synthesis

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Impact : The target compound’s benzoylpiperidinyl group distinguishes it from simpler analogs like tert-butyl pyridin-2-ylcarbamate. This group enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxyl- or bromo-substituted derivatives .

Biological Activity

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a pyridine ring substituted by a benzoylpiperidine. This unique structural arrangement suggests potential pharmacological properties, particularly in medicinal chemistry and organic synthesis. The compound's biological activity is primarily attributed to the interactions facilitated by its piperidine and pyridine components.

Pharmacological Properties

Research indicates that compounds containing piperidine and pyridine rings often exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for its use in treating neurological conditions.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with neurotransmitter receptors and enzymes involved in metabolic pathways play significant roles.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, similar compounds demonstrated significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to cell death.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of structurally related compounds, revealing potential anxiolytic and analgesic properties through modulation of serotonin and dopamine pathways. These findings suggest that this compound could be further investigated for therapeutic applications in anxiety and pain management.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
BenzoylpiperidinePiperidine ring with benzoyl groupPotential analgesic effects
Pyridine-N-carbamatePyridine ring with carbamate groupKnown for anti-inflammatory properties
Tert-butyl carbamateSimple carbamate structureWidely used as an intermediate in synthesis
N-Boc-protected anilinesAniline derivatives protected by BocImportant in drug synthesis

The structural uniqueness of this compound may enhance its bioactivity compared to simpler derivatives, making it a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and carbamate protection. For example:

Step 1 : Coupling of a halogenated pyridine derivative with 1-benzoylpiperidine using Pd₂(dba)₃ and BINAP as catalysts in toluene (see analogous protocols in ).

Step 2 : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride in the presence of a base like DMAP.

  • Optimization : Use inert atmospheres (N₂/Ar), controlled heating (e.g., 100°C for coupling), and column chromatography for purification. Yields >70% are achievable with stoichiometric adjustments and catalyst recycling .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (80:20 to 95:5 over 15 min). Purity >95% is typical for research-grade material .
  • NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H), pyridine aromatic protons (6.8–8.5 ppm), and carbamate carbonyl (~155 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI+ expected m/z ~434 [M+H]⁺ (calculated based on C₂₂H₂₇N₃O₃) .

Q. What are the critical stability and storage considerations for this compound?

  • Stability : Hydrolytically sensitive due to the carbamate group. Store at 2–8°C in airtight, desiccated containers. Avoid prolonged exposure to moisture or light .
  • Decomposition Risks : Degradation products may include tert-butanol and pyridine-amine derivatives. Monitor via TLC or HPLC if stored >6 months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Approach :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs, leveraging the pyridine and benzoylpiperidine motifs as pharmacophores .

QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using Gaussian or MOE software .

  • Case Study : Analogous carbamates showed improved solubility and target engagement when methoxy groups were introduced at the pyridine 4-position .

Q. What strategies resolve contradictions in reactivity data during substitution reactions?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-Boc products or piperidine ring-opened species). Adjust reaction time/temperature to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote carbamate hydrolysis. Test alternatives like THF or dichloromethane .
    • Example : In Pd-mediated couplings, excess ligand (BINAP) can suppress homocoupling byproducts .

Q. How can crystallographic data (XRD) clarify stereochemical ambiguities in derivatives?

  • Protocol :

Grow single crystals via slow vapor diffusion (e.g., hexane/ethyl acetate).

Collect data using a Mo-Kα source (λ = 0.71073 Å) and refine with SHELXL .

  • Outcome : XRD confirmed the equatorial orientation of the benzoyl group in a related piperidine-carbamate, resolving NMR-based conformational uncertainties .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Experimental Design :

  • Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life >24 h suggests suitability for in vivo studies .
  • Enzymatic Stability : Test resistance to esterases/carboxylesterases using liver microsome assays. Compare to analogs with alternative protecting groups (e.g., Fmoc) .

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